3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride
Overview
Description
3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticholinergic Activity
The compound has been studied for its anticholinergic activity, which refers to the ability to block the action of acetylcholine in the nervous system. Research indicates that some derivatives of 3-hydroxy piperidine show considerable anticholinergic activity, comparable to that of atropine in certain tests involving animals. This suggests potential applications in conditions where anticholinergic drugs are useful, such as in the treatment of some types of poisonings or in managing certain gastrointestinal disorders (Long & Keasling, 1954).
Energy Expenditure and Obesity
Studies have also revealed the compound's potential in affecting energy expenditure and obesity management. In animal studies, a derivative named PM 170 showed an increase in energy expenditure and a consequent reduction in body weight gain and food intake, indicating its potential as a therapeutic agent for obesity (Massicot et al., 1985). Additionally, another study suggested that the compound could reduce weight gain in obese models by enhancing basal lipolytic activity in adipose tissue, pointing to its possible use in weight management strategies (Massicot et al., 1986).
Anti-Amnesic Effects
The derivative JO 1784 has been identified as a selective ligand for the sigma receptor and demonstrated anti-amnesic effects in animal models, especially in conditions induced by scopolamine, a compound known for causing memory impairment. This suggests the compound's potential in treating amnesic conditions or in improving cognitive functions (Earley et al., 1991).
Anti-Acetylcholinesterase Activity
Certain piperidine derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity, suggesting their potential in the treatment of diseases characterized by cholinergic deficits, such as Alzheimer's disease. These compounds could enhance acetylcholine levels in the brain, thereby improving cognitive function and memory in affected individuals (Sugimoto et al., 1990).
Properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-10(6-11-5-1)8-12-7-9-3-4-9;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFFCDMVDWXVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718615 | |
Record name | 3-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-71-2 | |
Record name | Piperidine, 3-[(cyclopropylmethoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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